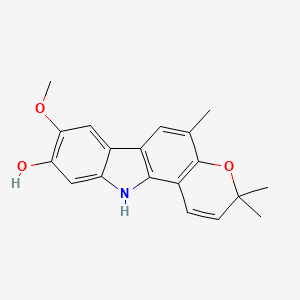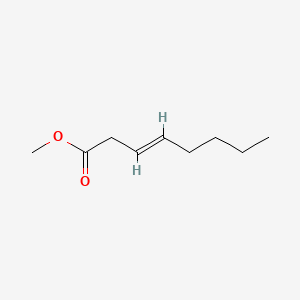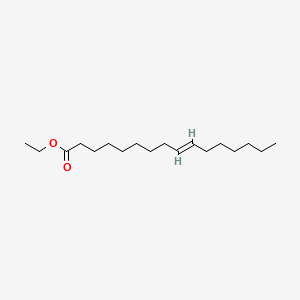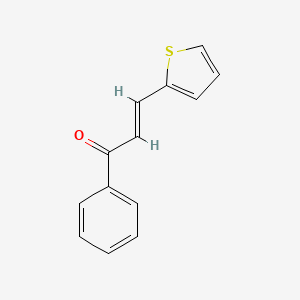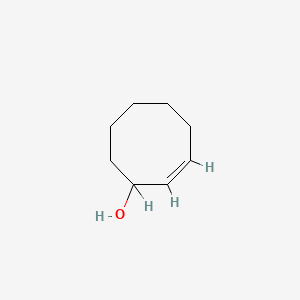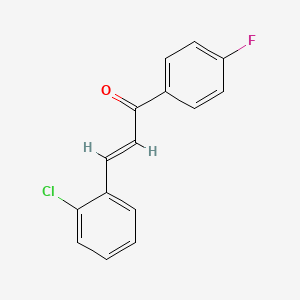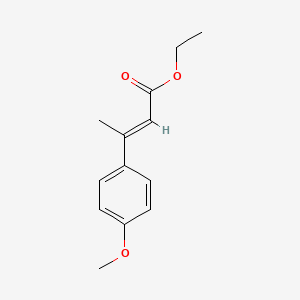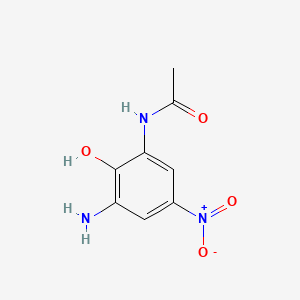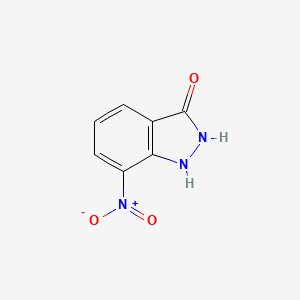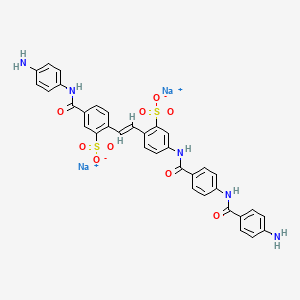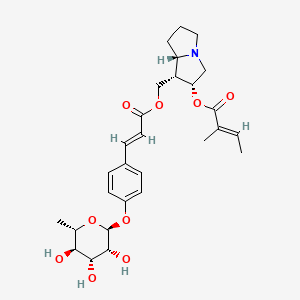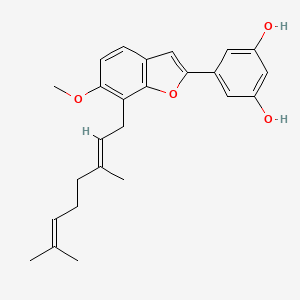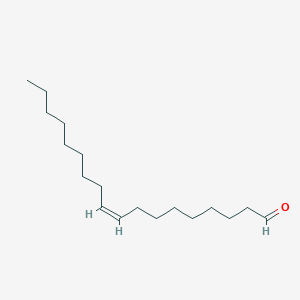
cis-9-Octadecenal
Descripción general
Descripción
“Cis-9-Octadecenal” is a chemical compound with the formula C18H34O . It is also known by other names such as Olealdehyde, Oleylaldehyde, and Z-9-Octadecenal .
Molecular Structure Analysis
The molecular structure of “cis-9-Octadecenal” consists of 18 carbon atoms, 34 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ZENZJGDPWWLORF-KTKRTIGZSA-N .Physical And Chemical Properties Analysis
“Cis-9-Octadecenal” has a molecular weight of 266.4620 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Application 1: Impact on Bacterial Viability and Biofilm Production
- Summary of the Application : Oleic acid, or cis-9-Octadecenal, has been studied for its effects on bacterial viability and biofilm production, specifically in Staphylococcus aureus . Biofilms are a type of bacterial growth that adheres to surfaces and is highly resistant to treatment. Inhibiting biofilm formation is a significant therapeutic objective.
- Methods of Application or Experimental Procedures : The study evaluated the effects of oleic acid on primary adhesion and biofilm production in eight genotypically different S. aureus strains as well as in the biofilm-negative Staphylococcus carnosus strain TM300 . The mechanisms triggered by oleic acid on the formation of a biofilm were studied in vitro using S. aureus strain UAMS-1 as a model organism .
- Results or Outcomes : Oleic acid was found to inhibit primary adhesion but increased biofilm production in every S. aureus strain tested . The adherent bacterial population decreased proportionally with increasing concentrations of oleic acid, whereas an opposite effect was observed on the planktonic population . The total bacterial counts remained stable .
Application 2: Synthesis of Oleylamine
- Summary of the Application : Oleylamine is a chemical compound used in the synthesis of nanoparticles and quantum dots .
- Methods of Application or Experimental Procedures : The synthesis of oleylamine involves the reaction of oleic acid with ammonia under specific conditions .
- Results or Outcomes : The result is a primary amine (oleylamine) that can be used in various applications, including the synthesis of nanoparticles .
Application 3: Production of Oleyl Alcohol
- Summary of the Application : Oleyl alcohol is a fatty alcohol that is used in the production of surfactants and lubricants .
- Methods of Application or Experimental Procedures : The production of oleyl alcohol involves the reduction of oleic acid using a suitable reducing agent .
- Results or Outcomes : The result is a fatty alcohol (oleyl alcohol) that has applications in various industries .
Application 4: Synthesis of Oleoyl-L-carnitine
- Summary of the Application : Oleoyl-L-carnitine is a compound that has been studied for its potential effects on metabolism and energy production .
- Methods of Application or Experimental Procedures : The synthesis of oleoyl-L-carnitine involves the reaction of oleic acid with L-carnitine under specific conditions .
- Results or Outcomes : The result is a compound (oleoyl-L-carnitine) that has potential applications in the study of metabolism and energy production .
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-octadec-9-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENZJGDPWWLORF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016447 | |
| Record name | 9-Octadecenal, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-9-Octadecenal | |
CAS RN |
2423-10-1 | |
| Record name | 9-Octadecenal, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenal, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OCTADECENAL, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
